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molecular formula C6H3BrF2 B1265499 4-Bromo-1,2-difluorobenzene CAS No. 348-61-8

4-Bromo-1,2-difluorobenzene

Cat. No. B1265499
M. Wt: 192.99 g/mol
InChI Key: YMQPKONILWWJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723621

Procedure details

To 0.645 g (2 mmol) of 4-(4-propylcyclohexyl)-phenyltrimethoxysilane (Ih) was added 2.1 ml of TBAF (2.1 mmol, 1M in THF) under nitrogen, and the mixture was stirred at room temperature for 30 minutes. After the solvent was removed under reduced pressure, a solution of 3,4-difluorobromobenzene (0.463 g, 2.4 mmol) in toluene (1 ml) was added, followed by the addition of a suspension of tetrakis(triphenylphosphine)palladium(0) (0.116 g, 0.1 mmol) in toluene (3 ml). The resulting mixture was refluxed for 3 hours. After cooling, to the reaction mixture were added water and toluene. The organic layer was separated and the aqueous layer was extracted with toluene three times. The combined organic layer was dried over magnesium sulfate. After the magnesium sulfate was removed by filtration, the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (heptane) to obtain 0.594 g (40%) of white crystals.
Name
4-(4-propylcyclohexyl)-phenyltrimethoxysilane
Quantity
0.645 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0.463 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0.116 g
Type
catalyst
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7]([C:10]2[CH:15]=[CH:14][C:13]([Si](OC)(OC)OC)=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)[CH2:2][CH3:3].CCCC[N+](CCCC)(CCCC)CCCC.[F-].[F:41][C:42]1[CH:43]=[C:44](Br)[CH:45]=[CH:46][C:47]=1[F:48].O>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7]([C:10]2[CH:15]=[CH:14][C:13]([C:45]3[CH:44]=[CH:43][C:42]([F:41])=[C:47]([F:48])[CH:46]=3)=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)[CH2:2][CH3:3] |f:1.2,^1:61,63,82,101|

Inputs

Step One
Name
4-(4-propylcyclohexyl)-phenyltrimethoxysilane
Quantity
0.645 g
Type
reactant
Smiles
C(CC)C1CCC(CC1)C1=CC=C(C=C1)[Si](OC)(OC)OC
Name
Quantity
2.1 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Two
Name
Quantity
0.463 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)Br
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.116 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling, to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After the magnesium sulfate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (heptane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC)C1CCC(CC1)C1=CC=C(C=C1)C1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.594 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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